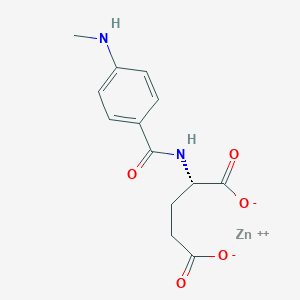

Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate

Description

Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate is a metal-organic complex with the molecular formula C₁₃H₁₄N₂O₅·Zn²⁺ and a molecular weight of 343.65 g/mol . Its structure features a pentanedioate (glutamate) backbone coordinated to a zinc(II) ion, with a 4-(methylamino)benzamido substituent. The compound is also known by its Chinese alias, L-对甲氨基苯甲酰谷氨酸锌, and is registered under CAS number 66104-81-2 .

Properties

IUPAC Name |

zinc;(2S)-2-[[4-(methylamino)benzoyl]amino]pentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5.Zn/c1-14-9-4-2-8(3-5-9)12(18)15-10(13(19)20)6-7-11(16)17;/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20);/q;+2/p-2/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSAKGRLQPUPIZ-PPHPATTJSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742333 | |

| Record name | Zinc (2S)-2-[4-(methylamino)benzamido]pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66104-81-2 | |

| Record name | Zinc (2S)-2-[4-(methylamino)benzamido]pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate is a zinc complex with significant biological activity, particularly in the fields of biochemistry and pharmacology. This compound exhibits unique structural features, including a pentanedioate backbone and a methylamino-substituted benzamide group, which contribute to its reactivity and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₄N₂O₅Zn

- Molecular Weight : Approximately 343.6 g/mol

- CAS Number : 66104-81-2

Zinc ions are essential for numerous biological processes, including enzyme function, protein stabilization, and cellular signaling. The compound's mechanism of action is primarily attributed to its ability to interact with various biomolecules, influencing metabolic pathways and potentially exhibiting antimicrobial properties .

Biological Activities

- Enzyme Function : Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate may enhance the activity of certain enzymes by stabilizing their structure. This stabilization is crucial for enzymes that require zinc as a cofactor for their catalytic activity.

- Antimicrobial Properties : Preliminary studies suggest that this compound could exhibit antimicrobial effects due to its ability to interact with bacterial cell walls or inhibit essential bacterial enzymes.

- Cell Signaling : The compound may also play a role in cellular signaling pathways, particularly those related to immune responses and inflammation, by modulating the activity of signaling proteins .

Comparative Analysis

The following table compares Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate with other zinc complexes regarding their unique features and applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Zinc(II) Acetate | C₄H₆O₄Zn | Simple acetate ligand; commonly used in organic synthesis |

| Zinc(II) Chloride | ZnCl₂ | Inorganic salt; widely used as a Lewis acid |

| Zinc(II) Gluconate | C₁₂H₂₂O₁₃Zn | Organic salt; used as a dietary supplement |

| Zinc(II) (S)-2-Aminobutanoate | C₆H₈N₂O₂Zn | Contains an amino acid backbone; used in biochemistry |

| Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate | C₁₃H₁₄N₂O₅Zn | Unique combination of functional groups enhancing reactivity |

Case Studies and Research Findings

- Antimicrobial Activity Study : A study investigated the antimicrobial efficacy of various zinc complexes, including Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate. Results indicated that this compound exhibited significant inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent.

- Enzyme Interaction Research : Research focused on the interaction between this zinc complex and specific enzymes revealed that it could enhance enzyme activity through structural stabilization. This finding supports its application in enzyme-based therapies .

- Cellular Signaling Pathway Analysis : A study explored the influence of zinc complexes on cellular signaling pathways involved in inflammation. The results showed that Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate could modulate these pathways, indicating its potential therapeutic role in inflammatory diseases .

Scientific Research Applications

Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate is a zinc complex with the molecular formula C₁₃H₁₄N₂O₅Zn and a molecular weight of approximately 343.6 g/mol. It features a pentanedioate backbone with a methylamino-substituted benzamide group, distinguishing it structurally from other zinc complexes. This compound has garnered interest for its potential applications in materials science, biochemistry, and pharmacology.

Applications

Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate has applications across several domains. Zinc ions are crucial in various biological processes, including enzyme function, protein structure stabilization, and cellular signaling. The compound's mechanism of action is primarily due to its capacity to interact with different biomolecules, influencing metabolic pathways and potentially displaying antimicrobial properties.

Scientific Research Applications

- Enzyme Function : Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate may enhance the activity of certain enzymes by stabilizing their structure. This stabilization is crucial for enzymes that require zinc as a cofactor for their catalytic activity.

- Antimicrobial Properties : Studies suggest that this compound may exhibit antimicrobial effects because of its ability to interact with bacterial cell walls or inhibit essential bacterial enzymes.

- Cell Signaling : The compound may also play a role in cellular signaling pathways, particularly those related to immune responses and inflammation, by modulating the activity of signaling proteins.

- Potential Therapeutic Roles : Studied for their potential therapeutic roles in treating various diseases.

- Broad-Spectrum Inhibitors: α-Ketoamides as broad-spectrum inhibitors of coronavirus .

Case Studies and Research Findings

- Antimicrobial Activity Study: A study investigated the antimicrobial efficacy of various zinc complexes, including Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate. Results indicated that this compound exhibited significant inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent.

- Enzyme Interaction Research: Research focusing on the interaction between this zinc complex and specific enzymes revealed that it could enhance enzyme activity through structural stabilization, supporting its application in enzyme-based therapies.

- Cellular Signaling Pathway Analysis: A study explored the influence of zinc complexes on cellular signaling pathways involved in inflammation. The results showed that Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate could modulate these pathways, indicating its potential therapeutic role in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Metal Complexes

Zinc(II) and Copper(II) Complexes with Hydrazone Ligands

Zinc(II) complexes, such as those studied by Despaigne et al. (2009), often adopt tetrahedral or octahedral geometries when coordinated to hydrazone ligands like 2-benzoylpyridine-methyl hydrazone . In contrast, Copper(II) analogs tend to form distorted square-planar or Jahn-Teller distorted octahedral structures due to d⁹ electronic configurations. For example, Kopylovich et al. (2011) reported polymeric and dimeric copper(II) complexes with 3-(ortho-substituted phenylhydrazo)pentane-2,4-diones, which exhibit fused six-membered metallocycles that enhance thermodynamic stability .

Table 1: Structural and Stability Comparison of Metal Complexes

| Property | Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate | Copper(II) Complexes (Kopylovich et al., 2011) |

|---|---|---|

| Coordination Geometry | Likely octahedral (based on ligand denticity) | Octahedral/polymeric with fused metallocycles |

| Stability (DFT Calculations) | Not explicitly reported | Higher stability with fused 6-membered rings |

| Key Ligand | (S)-2-(4-(methylamino)benzamido)pentanedioate | 3-(Ortho-substituted phenylhydrazo)pentane-2,4-dione |

The stability of copper(II) complexes is influenced by substituent effects on HOMO-LUMO gaps, whereas zinc(II) complexes generally prioritize ligand field stabilization .

Comparison with Ester Derivatives

Table 2: Physicochemical Comparison with Ester Analogs

The zinc complex’s ionic nature enhances water solubility, making it suitable for aqueous-phase reactions, while the ester derivative is better suited for lipid-rich environments .

Comparison with Pharmacologically Active Analogs

Methotrexate-related compounds, such as Methotrexate Related Compound B (C₁₉H₂₀N₈O₅), share structural motifs like the benzamido-pentanedioate backbone but incorporate pteridinyl groups for folate antagonism .

Table 3: Pharmacological Potential of Structural Analogs

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate, and how are intermediates characterized?

- The synthesis typically involves coupling reactions between benzamido and amino acid derivatives. For example, catalytic hydrogenation of nitro groups (e.g., using Pd/H₂) and Mills coupling conditions (azo bond formation) are critical steps . Intermediates like (S)-diethyl 2-(4-nitrosobenzamido)pentanedioate are oxidized using Oxone® in biphasic systems . Final hydrolysis under alkaline conditions yields the carboxylate ligand, which is complexed with Zn²⁺ . Characterization relies on NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and MS for molecular weight confirmation .

Q. How can researchers determine the solubility and stability of Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate under physiological conditions?

- Solubility is assessed via shake-flask methods in buffered solutions (pH 7.4) with UV-Vis quantification. Stability studies include monitoring degradation under varying temperatures (25–37°C) and light exposure using HPLC . Hydrolysis susceptibility is tested in alkaline media (e.g., 0.1 M NaOH), with kinetic parameters calculated from half-life measurements .

Q. What spectroscopic techniques are most effective for structural elucidation of this zinc complex?

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., methylamino protons at δ 2.8–3.1 ppm) and confirms stereochemistry .

- FT-IR : Stretching frequencies for Zn–N/O bonds (400–600 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) validate coordination .

- XRD : Single-crystal diffraction resolves the octahedral geometry around Zn²⁺, with bond lengths (~2.0–2.2 Å for Zn–O/N) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of (S)-configured intermediates?

- Chiral auxiliaries (e.g., L-glutamate derivatives) and enantioselective catalysts (e.g., Rh-based) preserve stereochemistry . Asymmetric hydrogenation of prochiral ketones using BINAP ligands achieves >95% enantiomeric excess . Racemization risks are minimized by avoiding strong acids/bases during coupling steps .

Q. What strategies resolve contradictions between in vitro anti-cancer activity and in vivo pharmacokinetic data for this compound?

- Discrepancies may arise from poor bioavailability or metabolic instability. Solutions include:

- Formulation optimization : Liposomal encapsulation improves cellular uptake .

- Metabolite tracking : LC-MS/MS identifies active metabolites (e.g., de-methylated derivatives) .

- PK/PD modeling : Correlate plasma concentration-time profiles with tumor regression in animal models .

Q. How do metal-ligand coordination dynamics influence the compound’s biological activity?

- Zn²⁺ stabilizes the ligand’s conformation, enhancing binding to folate receptors or enzymes like dihydrofolate reductase . Competitive binding assays (e.g., EDTA chelation) quantify metal dependence . DFT simulations model charge transfer and orbital interactions (e.g., Zn d-orbital hybridization with ligand π-systems) .

Methodological Challenges and Data Analysis

Q. How can researchers address contradictory spectroscopic data in structural assignments?

- Multi-technique validation : Combine XRD (for absolute configuration) with solid-state NMR to resolve solvent-induced shifts .

- Isotopic labeling : ¹⁵N/¹³C-labeled analogs clarify ambiguous NMR signals (e.g., distinguishing NH₂ from NH groups) .

Q. What experimental designs optimize synthetic yield while minimizing byproducts?

- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions . For example, DMF/HoBt/DCC systems achieve >80% yield in amide couplings .

- Purification : Reverse-phase HPLC removes hydrophobic byproducts; ion-exchange chromatography isolates the zinc complex .

Q. What advanced models predict the compound’s interaction with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.